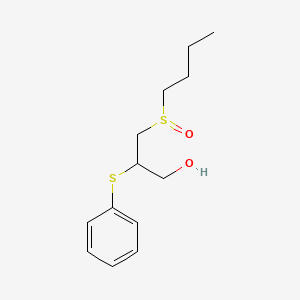
3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol
Overview
Description
3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol is an organic compound characterized by the presence of both sulfinyl and sulfanyl functional groups attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol typically involves the following steps:
Formation of the Sulfinyl Group: The butyl group is introduced to the sulfinyl moiety through a reaction with butyl sulfoxide.
Introduction of the Sulfanyl Group: The phenylsulfanyl group is added via a nucleophilic substitution reaction, where a phenylthiol reacts with an appropriate electrophile.
Formation of the Propanol Backbone: The final step involves the formation of the propanol backbone through a series of reduction and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Common industrial methods include:
Catalytic Reduction: Using catalysts to facilitate the reduction steps.
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The sulfanyl group can be reduced to a thiol.
Substitution: Both the sulfinyl and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Thiols or amines for substitution reactions.
Major Products
Oxidation: Produces sulfone derivatives.
Reduction: Produces thiol derivatives.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for potential therapeutic properties due to its unique functional groups.
Material Science: Used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol involves interactions with various molecular targets:
Molecular Targets: The sulfinyl and sulfanyl groups can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: The compound may affect oxidative stress pathways due to its ability to undergo oxidation and reduction reactions.
Comparison with Similar Compounds
Similar Compounds
3-(Butylsulfonyl)-2-(phenylsulfanyl)-1-propanol: Similar structure but with a sulfonyl group instead of a sulfinyl group.
3-(Butylsulfinyl)-2-(phenylthio)-1-propanol: Similar structure but with a thio group instead of a sulfanyl group.
Properties
IUPAC Name |
3-butylsulfinyl-2-phenylsulfanylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2S2/c1-2-3-9-17(15)11-13(10-14)16-12-7-5-4-6-8-12/h4-8,13-14H,2-3,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHJCCNDTHEWDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC(CO)SC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















